4-bromo-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide
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Overview
Description
4-bromo-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide, also known as BOPB, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. BOPB is a benzamide derivative that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Scientific Research Applications
In Silico and Experimental Studies for Pharmacological Potential
New derivatives related to 4-bromo-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide have been synthesized, including oxazol-5(4H)-ones. These compounds have been evaluated for cytotoxicity using Artemia salina and Daphnia magna organisms. Additionally, in vitro antimicrobial activity against Gram-positive and Gram-negative bacterial and fungal strains has been assessed, indicating potential pharmacological applications (Rosca, 2020).
Antipsychotic Agent Synthesis and Properties
Synthesis and evaluation of compounds related to this compound have demonstrated potent antidopaminergic properties. Such compounds, including the highly potent (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, have shown a low tendency to induce extrapyramidal side effects, making them suitable for antipsychotic agent research (Högberg et al., 1990).
CCR5 Antagonist Synthesis for HIV Treatment
A practical synthesis method for a compound that acts as an orally active CCR5 antagonist, important for HIV treatment, has been developed. This includes synthesis of methyl 7-bromo-1-propyl-2,3-dihydro-1H-1-benzazepine-4-caboxylate, followed by a series of reactions demonstrating the potential for developing new treatments for HIV (Ikemoto et al., 2005).
Zinc Phthalocyanine for Photodynamic Therapy
The synthesis and characterization of new zinc phthalocyanine compounds, having potential applications in photodynamic therapy for cancer treatment, have been reported. These compounds show good fluorescence properties, high singlet oxygen quantum yield, and are promising as Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).
Anticonvulsant Activity of Benzamides
A series of benzamides, including those structurally related to this compound, have been synthesized and evaluated for anticonvulsant activity. The compounds showed significant potential in the maximal electroshock (MES) and pentylenetetrazol (MET) screens, indicating their relevance in developing new treatments for convulsive disorders (Mussoi et al., 1996).
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s primary target, it’s challenging to describe its mode of action. Based on its structural features, it’s plausible that the compound could interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Pharmacokinetics
Its molecular weight (306.155 Da ) suggests it could be orally bioavailable, as compounds with a molecular weight under 500 Da typically have better absorption and permeability .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of information about its primary target and mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. Without specific knowledge of the compound’s target and mode of action, it’s difficult to predict how these factors would affect the compound .
properties
IUPAC Name |
4-bromo-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O3/c1-25-17-10-9-15(12-16(17)22-11-3-2-4-18(22)23)21-19(24)13-5-7-14(20)8-6-13/h5-10,12H,2-4,11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYGITGMOPEDDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)Br)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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